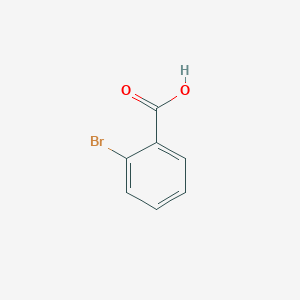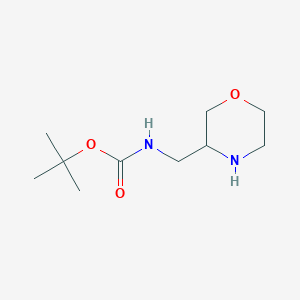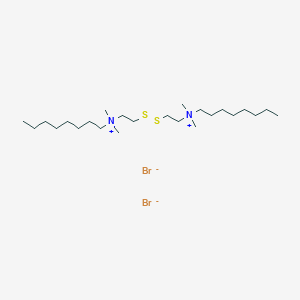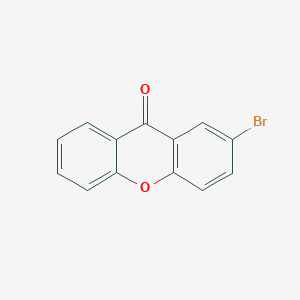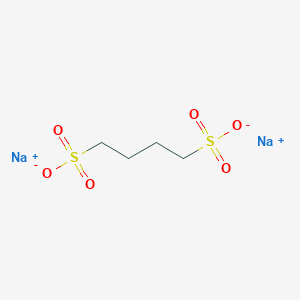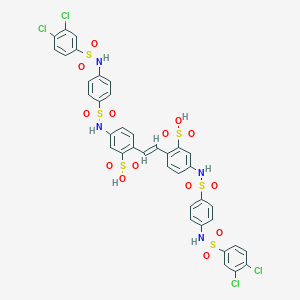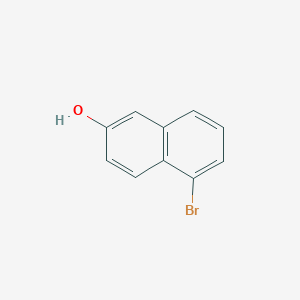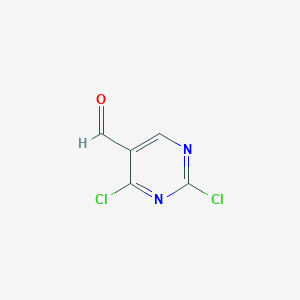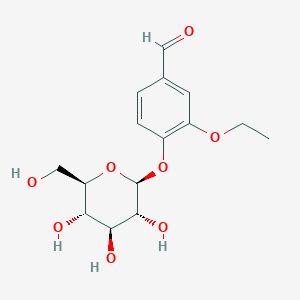
Ethyl vanillin beta-D-glucopyranoside
Vue d'ensemble
Description
Ethyl vanillin beta-D-glucopyranoside, also known as Glucoethylvanillin, is a glycosylated derivative of ethyl vanillin. It is a synthetic flavoring agent with a vanilla-like taste and odor.
Méthodes De Préparation
Ethyl vanillin beta-D-glucopyranoside can be synthesized using various methods. One common method involves reacting alpha-bromotetraacetyl glucose with ethyl vanillin at temperatures between 20-80°C under anhydrous and alkaline conditions to generate ethyl vanillin tetra-O-acetyl-beta-D-glucopyranoside. This intermediate is then deacetylated to obtain this compound . Another method involves using maltase from Saccharomyces cerevisiae as a catalyst.
Analyse Des Réactions Chimiques
Ethyl vanillin beta-D-glucopyranoside undergoes several types of chemical reactions, including glycosylation and hydrolysis. Glycosylation of vanillin into beta-D-glucoside has been observed in natural producers like Vanilla planifolia. The compound is slightly soluble in water and ethanol, and decomposes upon heating .
Applications De Recherche Scientifique
Ethyl vanillin beta-D-glucopyranoside has a wide range of scientific research applications:
Pharmaceutical Synthesis and Analysis: It is used in the synthesis of chemotherapeutic agents like etoposide phosphate.
Chromatographic Purification: It is utilized in the purification of other glucopyranosides.
Synthesis of Bioactive Compounds: It is involved in the scalable chemo-enzymatic synthesis of bioactive molecules.
Anticancer Research: Derivatives like this compound are important in cancer research due to their effectiveness against various cancers.
Antioxidant and Antimicrobial Activities: Research has highlighted its potential antioxidant and antimicrobial activities.
Mécanisme D'action
The mechanism of action of ethyl vanillin beta-D-glucopyranoside involves its glycosylation, which enhances its biological activities. Glycosylation of vanillin to vanillin-beta-D-glucoside reduces its cytotoxicity and improves its safety profile . The compound exhibits anti-proliferative effects on cancer cells and enhances the biological activities of the original aglycons .
Comparaison Avec Des Composés Similaires
Ethyl vanillin beta-D-glucopyranoside is unique due to its glycosylated structure, which imparts a sweet taste and enhances its biological activities. Similar compounds include:
Vanillin: The parent compound, known for its vanilla flavor.
Ethyl vanillin: A synthetic flavoring agent with a stronger vanilla flavor than vanillin.
Vanillin-beta-D-glucoside: A naturally occurring glycoside in Vanilla planifolia.
This compound stands out due to its enhanced stability and biological activities compared to its parent compounds.
Propriétés
IUPAC Name |
3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWESETWDPGZBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
slightly | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122397-96-0 | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.00 to 200.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


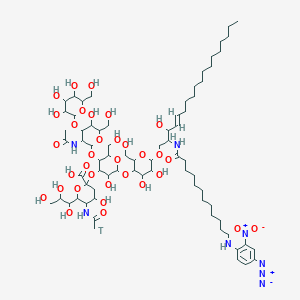
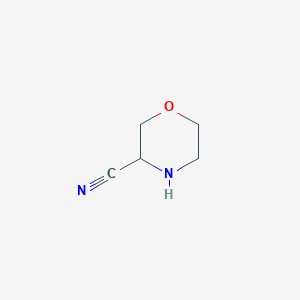
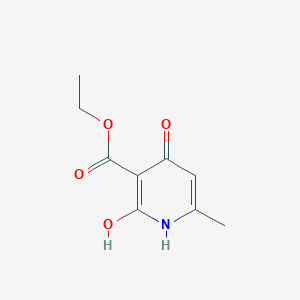
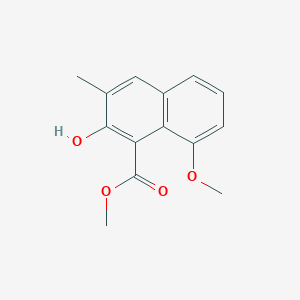
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
